molecular formula C12H11N3O4S B4508186 N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}glycine

N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}glycine

Cat. No.: B4508186
M. Wt: 293.30 g/mol
InChI Key: SQYFYROCDXSVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}glycine is a useful research compound. Its molecular formula is C12H11N3O4S and its molecular weight is 293.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.04702701 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glycine Metabolism and Therapeutic Potential

  • Glycine plays a crucial role in metabolic regulation, antioxidative reactions, neurological function, and is involved in the biosynthesis of critical molecules like glutathione, heme, and creatine. Its therapeutic applications include preventing tissue injury, enhancing antioxidative capacity, promoting protein synthesis and wound healing, improving immunity, and treating metabolic disorders. These multifaceted benefits suggest potential areas where N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}glycine could be researched for similar applications (Wang et al., 2013).

Analytical Detection in Biological Samples

  • The development of sensitive and rapid methods for detecting thiol-containing compounds, like N-(2-Mercaptopropionyl)-glycine (MPG), in biological samples using reverse-phase HPLC suggests a framework for analytical applications of similar compounds. This could be relevant for assessing the pharmacokinetics and biodistribution of this compound or its metabolites in biological systems (Penugonda et al., 2004).

Implications for Health and Disease Treatment

  • Research into glycine's effects on neurodegeneration, memory impairment, and metabolic diseases highlights its role in mitigating oxidative stress, neuroinflammation, and improving metabolic health. This provides a basis for exploring this compound in similar capacities, potentially as a therapeutic agent in neuroprotective strategies or metabolic disorder management (Ullah et al., 2020); (Alves et al., 2019).

Properties

IUPAC Name

2-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c16-10(13-6-12(18)19)7-15-11(17)4-3-8(14-15)9-2-1-5-20-9/h1-5H,6-7H2,(H,13,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYFYROCDXSVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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